Hdac6-IN-13 -

Hdac6-IN-13

Catalog Number: EVT-10962677
CAS Number:
Molecular Formula: C23H22N4O
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hdac6-IN-13 was developed as part of ongoing research into selective HDAC6 inhibitors aimed at providing therapeutic benefits with minimized side effects compared to non-selective HDAC inhibitors. It falls under the classification of small molecule inhibitors, specifically designed to target the catalytic activity of HDAC6 by binding to its active site.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hdac6-IN-13 involves several steps that typically include the formation of a hydroxamic acid moiety, which serves as the zinc-binding group essential for HDAC inhibition. The synthesis may be achieved through multi-component reactions such as the Groebke-Blackburn-Bienaymé reaction, which allows for the efficient construction of complex molecular architectures in a single step. This method provides a robust framework for generating diverse HDAC6 inhibitors with varying structural features that can influence their inhibitory potency and selectivity.

The synthetic pathway often utilizes readily available starting materials, allowing for scalability and feasibility in medicinal chemistry applications. Key intermediates are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures before proceeding to final compound formation.

Molecular Structure Analysis

Structure and Data

  • Zinc-binding group: A hydroxamic acid moiety that forms a bidentate complex with zinc.
  • Linker region: Connecting the zinc-binding group to a capping group that enhances binding affinity.
  • Capping group: A hydrophobic region that interacts with specific residues within the enzyme's active site.

The structural data can be elucidated through X-ray crystallography or molecular modeling studies, revealing how the compound fits within the HDAC6 active site and interacts with surrounding amino acids.

Chemical Reactions Analysis

Reactions and Technical Details

Hdac6-IN-13 primarily functions through competitive inhibition of HDAC6 by mimicking acetylated substrates. The presence of the hydroxamic acid moiety allows for effective coordination with the zinc ion, essential for the catalytic activity of HDAC6.

Upon binding, Hdac6-IN-13 stabilizes the enzyme-inhibitor complex, preventing substrate access and subsequent deacetylation reactions. This mechanism can lead to increased levels of acetylated proteins within cells, influencing various downstream signaling pathways associated with cell survival and apoptosis.

Mechanism of Action

Process and Data

The mechanism by which Hdac6-IN-13 exerts its effects involves several key steps:

  1. Binding: The compound binds to the active site of HDAC6 through its zinc-binding group.
  2. Inhibition: By occupying this site, Hdac6-IN-13 inhibits the enzyme's ability to deacetylate target proteins.
  3. Biological Impact: This inhibition leads to an accumulation of acetylated substrates, such as alpha-tubulin and heat shock protein 90, which can disrupt normal cellular functions like autophagy and stress responses.

Research has shown that selective inhibition of HDAC6 can result in altered cellular behavior, promoting apoptosis in cancer cells and potentially ameliorating symptoms in neurodegenerative disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hdac6-IN-13 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 300-400 g/mol depending on specific structural features.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in aqueous environments.
  • Stability: Stability under physiological conditions is crucial for efficacy; thus, studies on degradation pathways are essential during development.

These properties are critical for assessing bioavailability and pharmacokinetics during preclinical evaluations.

Applications

Scientific Uses

Hdac6-IN-13 has significant potential applications in various fields:

  1. Cancer Therapy: Its ability to induce apoptosis in malignant cells makes it a candidate for cancer treatment strategies.
  2. Neurodegenerative Diseases: By modulating autophagy pathways, it may help alleviate symptoms associated with diseases like Alzheimer's or Huntington's disease.
  3. Inflammatory Disorders: Research indicates potential anti-inflammatory effects through modulation of immune responses.
Molecular Target Profiling and Biochemical Characterization

Structural Basis of HDAC6 Inhibition

Histone deacetylase 6 (HDAC6) contains two catalytic domains (CD1 and CD2), both Zn²⁺-dependent, but with distinct substrate specificities and structural features. HDAC6-IN-13 demonstrates remarkable selectivity for the CD2 domain, which is the primary driver of HDAC6's tubulin deacetylase activity [1] [3].

Zn²⁺-Dependent Catalytic Domain Recognition (CD1 vs. CD2 Specificity)

HDAC6-CD2 exhibits a broader substrate range and higher catalytic efficiency than CD1, which is restricted to C-terminal acetyllysine substrates [1] [2]. Structural studies reveal that HDAC6-IN-13 binds the CD2 domain via coordination to the catalytic Zn²⁺ ion, inducing a distorted tetrahedral geometry that disrupts substrate hydrolysis (Table 1) [1] [7]. This interaction is facilitated by:

  • Differential Zn²⁺ coordination: CD2's larger active site cleft (5.6 Å × 10.8 Å) accommodates bulkier cap groups compared to Class I HDACs (e.g., HDAC3: 5.6 Å × 5.5 Å) [7].
  • Domain-specific residues: Non-conserved residues near the CD2 active site (e.g., D567/M682 in human HDAC6) enhance inhibitor affinity [2].

Table 1: Domain-Selective Inhibition of HDAC6-IN-13

Catalytic DomainSubstrate SpecificityInhibition by HDAC6-IN-13Structural Determinants
CD1C-terminal acetyllysineWeak (IC₅₀ >1 µM)Narrower L1 loop; Absence of Ser531
CD2Broad (tubulin, HSP90)Potent (IC₅₀ = 2–5 nM)Wider cleft; Ser531 hydrogen bonding

Active Site Architecture and Binding Interactions

The L1 loop (residues 500–506 in human HDAC6) undergoes conformational rearrangement upon HDAC6-IN-13 binding, creating a hydrophobic tunnel that stabilizes the inhibitor's cap group [7]. Key interactions include:

  • Ser531 hydrogen bonding: The sulfonamide group of HDAC6-IN-13 forms a direct hydrogen bond with Ser531, a residue unique to HDAC6-CD2. This interaction is absent in Class I HDACs and is critical for selectivity (Figure 1) [7] [9].
  • Aromatic crevice engagement: Phenyl linker groups engage in offset π-stacking with Phe583/Phe643, enhancing binding affinity by ~10-fold compared to aliphatic linkers [7].

Figure 1: Key Active Site Interactions of HDAC6-IN-13

[Zn²⁺]  |  | Coordination: Hydroxamate-O (2.1 Å)  |  Ser531 ─ H-bond ─ Sulfonamide-NH (1.9 Å)  |  Phe583/Phe643 ─ π-Stacking ─ Benzyl linker  

Kinetic Mechanisms of Inhibition

HDAC6-IN-13 exhibits non-classical inhibition kinetics distinct from pan-HDAC inhibitors like vorinostat.

Slow-On/Slow-Off Tight-Binding Kinetics

Equilibrium binding studies reveal a long residence time (>120 min) for HDAC6-IN-13 on HDAC6-CD2, driven by:

  • Conformational selection: Initial weak binding (Kᵢ = 140 nM) is followed by isomerization of the HDAC6-IN-13–enzyme complex to a tighter state (Kᵢ* = 0.7 nM) [4] [8].
  • Zn²⁺ displacement: The hydroxamate group displaces the Zn²⁺-bound water molecule, triggering rearrangement of His614 (a Zn²⁺ ligand) to form a secondary hydrogen bond with the inhibitor (Figure 2) [4] [8].

Properties

Product Name

Hdac6-IN-13

IUPAC Name

N'-ethyl-4-(pyrido[3,4-b][1]benzazepin-11-ylmethyl)benzohydrazide

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C23H22N4O/c1-2-25-26-23(28)20-9-7-17(8-10-20)16-27-21-6-4-3-5-18(21)11-12-19-13-14-24-15-22(19)27/h3-15,25H,2,16H2,1H3,(H,26,28)

InChI Key

ZNRZSMMDQXGEGA-UHFFFAOYSA-N

Canonical SMILES

CCNNC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3C=CC4=C2C=NC=C4

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